molecular formula C10H7NO4 B13694094 2-Methyl-6-nitro-4H-chromen-4-one

2-Methyl-6-nitro-4H-chromen-4-one

Cat. No.: B13694094
M. Wt: 205.17 g/mol
InChI Key: ZPVKGJPJOJPONG-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-4H-chromen-4-one is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitro-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of 2-hydroxyacetophenone with nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to yield the desired chromene derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-6-nitro-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 2-Methyl-6-nitro-4H-chromen-4-one is attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chromene ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-6-nitro-4H-chromen-4-one is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

2-methyl-6-nitrochromen-4-one

InChI

InChI=1S/C10H7NO4/c1-6-4-9(12)8-5-7(11(13)14)2-3-10(8)15-6/h2-5H,1H3

InChI Key

ZPVKGJPJOJPONG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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